Remogliflozin etabonate is a prodrug of remogliflozin, a benzylpyrazole glucoside that acts as a selective inhibitor of sodium-glucose co-transporter-2 (SGLT2). [, , ] It is rapidly absorbed and extensively metabolized in the body, primarily to its active form, remogliflozin. [, , ] Remogliflozin etabonate has been investigated for its potential as an antidiabetic agent, specifically for the treatment of type 2 diabetes mellitus. [, , ]
The molecular structure of remogliflozin etabonate has been confirmed using various analytical techniques, including mass spectrometry (MS/MS) and nuclear magnetic resonance (NMR). [, , ] These techniques have allowed for the identification of specific structural features, including the glucose residue, pyrazole ring, and phenyl isopropyl ether group. []
Remogliflozin etabonate undergoes extensive metabolism in the body, primarily via hydrolysis to remogliflozin. [, , , , ] It also undergoes other metabolic transformations, including N-dealkylation, glucuronidation, and oxidation. [, , ] In vitro studies have shown that remogliflozin etabonate and its metabolites are substrates for various enzymes, including cytochrome P450 (CYP) enzymes, UDP-glucuronosyltransferases (UGTs), and glucosidases. [, , ] Forced degradation studies have demonstrated that remogliflozin etabonate is susceptible to hydrolysis under acidic and basic conditions. [, ]
Remogliflozin etabonate exerts its antidiabetic effect by inhibiting SGLT2 in the kidneys. [, , ] This inhibition prevents glucose reabsorption from the glomerular filtrate back into the bloodstream, leading to increased urinary glucose excretion and subsequent reduction in blood glucose levels. [, , , , ]
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2